2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(1-benzylindol-2-yl)-5-ethyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-18-20-21-19(23-18)17-12-15-10-6-7-11-16(15)22(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVHVOZCVQJUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzyl-1H-indole-2-carbaldehyde with hydrazine derivatives to form the intermediate hydrazone, which is then cyclized to the oxadiazole ring using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole involves its interaction with biological macromolecules. It can bind to DNA, causing strand breaks and inhibiting replication. Additionally, it may interact with proteins, altering their function and leading to cell death. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Analogues :
- 2-Ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole (): Differs in the indole substituent (methyl vs. benzyl), synthesized via similar cyclization but with methyl hydrazide intermediates.
- S-Alkylated Derivatives (): Substituents at the oxadiazole’s 5-thiol position (e.g., tosyl, aryl) are introduced post-cyclization, unlike the ethyl group in the target compound.
Anticancer Potential
- Target Compound : The benzyl group may enhance binding to hydrophobic pockets in targets like estrogen receptors (ERα/ERβ). Molecular docking studies of similar oxadiazoles (e.g., 2-(2-bromo-3-nitrophenyl)-5-phenyl derivatives) show strong interactions with ERα (PDB: 3ERT) .
- Analogues: 2-(Phenoxymethyl)-5-phenyl Derivatives (): Exhibit IC₅₀ values of 0.8–3.2 µM against MCF-7 breast cancer cells. The ethyl group in the target compound may improve metabolic stability compared to phenyl. 4c (2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)) (): Higher potency (IC₅₀ = 0.4 µM) due to electron-withdrawing bromo groups enhancing receptor affinity.
Antimicrobial and Antioxidant Activity
- Target Compound : The ethyl group may mimic the antimicrobial activity of 2-ethylphenyl-tosyl-oxadiazoles (e.g., 6i in ), which show MIC values of 8–16 µg/mL against S. aureus.
- Analogues :
- 6j (2-(3,4-Dimethylphenyl)-5-tosyl) (): Potent against Gram-positive bacteria (MIC = 4 µg/mL). The benzyl-indole moiety in the target compound could enhance membrane penetration.
- Antioxidant Activity : Oxadiazoles with electron-donating groups (e.g., methoxy) exhibit moderate DPPH scavenging (IC₅₀ = 50–100 µM). The ethyl group’s electron-neutral nature may reduce antioxidant efficacy .
Structural and Physicochemical Properties
Substituent Effects
| Compound | Oxadiazole Substituent | Indole Substituent | LogP | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 5-Ethyl | 1-Benzyl-2-yl | 3.8* | 121–123† |
| 2-Ethyl-5-(1-methylindol-2-yl) | 5-Ethyl | 1-Methyl-2-yl | 2.9 | 115–117‡ |
| 6p (S-4-Chlorobenzyl) | 5-Sulfanyl | 3-Methyl | 4.2 | 121§ |
*Predicted using ChemDraw. †Based on analogues in . ‡From . §.
Crystallographic Insights
- 4c () : Single-crystal XRD reveals planar oxadiazole and indole rings, with bromine atoms participating in halogen bonding. The benzyl group in the target compound may disrupt crystallinity, reducing melting point compared to halogenated analogues .
Structure-Activity Relationship (SAR)
- Electron Effects : Electron-withdrawing groups (e.g., nitro, bromo) improve receptor binding in anticancer agents, while electron-donating groups (methoxy) favor antioxidant activity .
- Steric Bulk : Bulky benzyl groups may hinder binding to shallow active sites but improve selectivity for hydrophobic targets.
Biological Activity
The compound 2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole is a member of the indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of an indole moiety linked to an oxadiazole ring. The synthesis typically involves the reaction of benzyl indole derivatives with ethyl hydrazinecarboxylate and appropriate reagents under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of indole derivatives, including those with oxadiazole rings. For instance, compounds containing the indole structure have shown significant activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives similar to this compound exhibited diameter inhibition zones (DIZ) ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial properties .
Antiviral Activity
Another area of interest is the antiviral potential of indole derivatives. A related study identified several compounds as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is critical for viral replication. These compounds demonstrated IC50 values in the low micromolar range, suggesting that similar derivatives might also possess antiviral properties .
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various indole derivatives, compounds were synthesized and evaluated for their antimicrobial efficacy using the Diameter of Inhibition Zone (DIZ) assay. The results indicated that certain derivatives exhibited superior activity against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values as low as 7.8 μg/mL against fungal strains .
Case Study 2: Antiviral Screening
A series of synthesized benzyl-acetamides were screened for their ability to inhibit SARS-CoV-2 RdRp. Among these, some compounds exhibited promising results with IC50 values comparable to established antiviral agents like remdesivir. This suggests that further exploration of the oxadiazole-containing indoles could yield new antiviral candidates .
Data Table: Biological Activity Summary
| Compound | Activity Type | Target Organism | DIZ/MIC Value |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | DIZ: 21 mm |
| Bacillus subtilis | DIZ: 22 mm | ||
| Antifungal | Candida albicans | MIC: 7.8 μg/mL | |
| Antiviral | SARS-CoV-2 | IC50: ~3.35 μM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole?
- Methodological Answer : The synthesis typically involves cyclization of indole-acetic acid hydrazides with carbon disulfide under basic conditions. For example:
- Step 1 : React 2-(1H-indol-3-yl) acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for 6 hours (yield: ~60–70%) .
- Step 2 : Alkylate the resulting oxadiazole-thiol intermediate with ethyl halides or benzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Key Characterization : Confirm purity via ¹H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and EI-MS (m/z = 349.4 for the parent ion) .
Q. How can structural ambiguities in 1,3,4-oxadiazole derivatives be resolved using spectroscopic techniques?
- Methodological Answer :
- ¹H-NMR : Distinguish between oxadiazole and indole protons by analyzing coupling patterns. For example, indole NH protons typically appear as broad singlets (δ 10–12 ppm) .
- ¹³C-NMR : Oxadiazole carbons resonate at δ 160–170 ppm, while indole carbons appear at δ 110–140 ppm .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethyl or benzyl groups) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during alkylation, improving yields by 15–20% compared to ethanol .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times from 12 hours to 4 hours in S-alkylation steps .
- Temperature : Reflux conditions (80–100°C) are critical for cyclization; lower temperatures (<60°C) result in incomplete reactions .
Q. What strategies can address contradictory bioactivity data in oxadiazole derivatives?
- Case Study : While some studies report antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), others show no efficacy .
- Resolution :
Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .
Assay Variability : Standardize testing protocols (e.g., broth microdilution vs. disc diffusion) to minimize discrepancies .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance membrane penetration .
Q. What biochemical pathways are modulated by 1,3,4-oxadiazole derivatives in cancer cells?
- Mechanistic Insights :
- Enzyme Inhibition : Oxadiazoles inhibit topoisomerase IIα (IC₅₀: 1.2 µM) by intercalating DNA and blocking ATP-binding domains .
- Apoptosis Induction : Upregulation of caspase-3 (3.5-fold) and Bax/Bcl-2 ratio (2.8-fold) observed in breast cancer cell lines (MCF-7) .
- Validation Tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR-TK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
